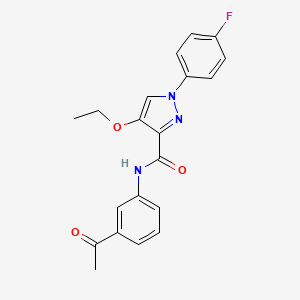

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as A-836339, is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in various diseases, including inflammation, pain, and cancer. A-836339 has attracted considerable attention from researchers due to its potential therapeutic applications and unique mechanism of action.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Cannabinoid Receptor Research

Pyrazole derivatives, including those structurally related to N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, have been synthesized and evaluated for their binding affinity for the CB1 cannabinoid receptor. Such compounds aim to develop tracers for medical imaging, particularly positron emission tomography (PET) ligands for studying the cerebral cannabinoid CB1 receptor. These analogs, with modifications at the pyrazole ring, showed affinities comparable to reference antagonists, indicating their potential for further investigation in biological imaging studies (Tobiishi et al., 2007).

Anticancer Activity

Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from reactions involving similar pyrazole carboxamides, have been investigated for their cytotoxic activity against several human cancer cell lines. These studies revealed a structure-activity relationship, with some compounds showing promising activity, highlighting the potential of pyrazole derivatives in cancer therapy (Hassan et al., 2015).

Materials Science Applications

Fluorescent pH Sensors

A heteroatom-containing luminogen, demonstrating intramolecular charge transfer and aggregation-induced emission (AIE), has been designed for use as a fluorescent pH sensor. This luminogen, bearing structural resemblance to pyrazole derivatives, exhibits reversible emission changes upon protonation and deprotonation, making it suitable for detecting acidic and basic organic vapors. This illustrates the adaptability of pyrazole frameworks in developing advanced materials for sensing applications (Yang et al., 2013).

Biochemical Studies

Enzyme Inhibition

Pyrazoles containing fluorine atoms have been synthesized and evaluated for their inhibitory activity against nitric oxide synthase (NOS) isoenzymes. These studies show that fluorine substitutions enhance biological activity, providing insights into the design of enzyme inhibitors with potential therapeutic applications (Nieto et al., 2015).

Corrosion Inhibition

Carbohydrazide-pyrazole compounds have been studied for their corrosion protection behavior on mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, suggesting their utility in industrial applications to prevent metal corrosion. This underscores the versatility of pyrazole derivatives in applied chemistry (Paul et al., 2020).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-3-27-18-12-24(17-9-7-15(21)8-10-17)23-19(18)20(26)22-16-6-4-5-14(11-16)13(2)25/h4-12H,3H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDDARGQCSCOBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide](/img/structure/B2994346.png)

![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)

![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)

![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)